Bumetanide-d5 Butyl Ester is a chemically modified derivative of Bumetanide, a potent loop diuretic used primarily in the treatment of edema associated with heart failure, liver cirrhosis, and renal disease. The "d5" designation indicates that this compound contains five deuterium atoms, which are stable isotopes of hydrogen. This modification enhances its utility in pharmacokinetic studies and metabolic research by allowing for precise tracking and quantification in biological systems.
This compound falls under the category of pharmaceutical intermediates and isotopically labeled compounds. It is classified as a sulfonamide derivative due to the presence of a sulfonamide group in its structure, which is characteristic of many diuretics.
The synthesis of Bumetanide-d5 Butyl Ester typically involves the following steps:
The technical details of these methods can vary based on the specific protocols employed by different laboratories or manufacturers .
Bumetanide-d5 Butyl Ester retains the core structure of Bumetanide with modifications to incorporate deuterium. Its molecular formula is CHDNOS, indicating the presence of five deuterium atoms.
Bumetanide-d5 Butyl Ester can participate in various chemical reactions typical of sulfonamides and esters:
These reactions are essential for understanding its behavior in biological systems and its potential metabolic pathways .
Bumetanide-d5 Butyl Ester functions similarly to its parent compound, Bumetanide, by inhibiting the sodium-potassium-chloride co-transporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium and water, resulting in diuresis.
The incorporation of deuterium allows for enhanced tracking during pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion profiles .
Relevant analyses such as nuclear magnetic resonance spectroscopy confirm the incorporation of deuterium into the structure .
Bumetanide-d5 Butyl Ester is primarily used in:
Its isotopic labeling provides significant advantages in understanding drug behavior without altering its pharmacological properties .
Bumetanide-d5 Butyl Ester (CAS 1216685-32-3) is a deuterated analog of the loop diuretic intermediate Bumetanide Butyl Ester. Its structure features five deuterium atoms ([2]H) exclusively on the phenoxy ring, replacing all hydrogen atoms at the ortho and meta positions. The core scaffold retains the 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate framework, with the butyl ester group (-OCCCC) intact at the carboxylic acid moiety and the sulfonamide (-S(N)(=O)=O) group at position 5 of the benzoate ring. The deuterium labeling pattern is confirmed by the SMILES notation: CCCCNC(C=C(C=C1S(N)(=O)=O)C(OCCCC)=O)=C1OC2=C([2H])C([2H])=C([2H])C([2H])=C2[2H] [2] [4] [7]. This site-specific deuteration minimizes steric alterations while enhancing metabolic stability for tracer applications [2] [6].
Table 1: Deuteration Sites in Bumetanide-d5 Butyl Ester
Position | Atom Replaced | Chemical Environment |
---|---|---|
Phenoxy ring C2 | H → D | Adjacent to ether linkage |
Phenoxy ring C3 | H → D | Between C2 and C4 |
Phenoxy ring C4 | H → D | Central position |
Phenoxy ring C5 | H → D | Between C4 and C6 |
Phenoxy ring C6 | H → D | Terminal position |
The molecular formula of Bumetanide-d5 Butyl Ester is C21H23D5N2O5S, with a precise molecular weight of 425.55 g/mol. Mass spectrometry reveals a characteristic [M+H]+ peak at m/z 426.55 and a 5 Da mass shift compared to the non-deuterated analog (MW 420.52 g/mol). This shift confirms isotopic purity >95% (HPLC), as validated by supplier certificates of analysis [5] [6]. The isotopic distribution pattern shows reduced intensity at m/z 421–425, indicating minimal protium contamination. Fragmentation patterns align with the unlabeled compound, with key fragments including:
Table 2: Key Mass Spectral Features
Parameter | Bumetanide-d5 Butyl Ester | Non-Deuterated Analog |
---|---|---|
Molecular Formula | C21H23D5N2O5S | C21H28N2O5S |
Molecular Weight | 425.55 g/mol | 420.52 g/mol |
[M+H]+ Peak | 426.55 | 421.52 |
Main Fragments | 369.5, 265.3, 152.0 | 364.5, 260.3, 147.0 |
Bumetanide-d5 Butyl Ester serves as a stable isotope-labeled internal standard for quantifying bumetanide and its metabolites. Unlike the parent drug bumetanide (C17H20N2O5S, MW 364.42 g/mol), the butyl ester derivative incorporates both esterification and deuteration [8] [9] [10]. Key structural comparisons:
Table 3: Structural Comparison with Related Compounds
Compound | Molecular Formula | Key Functional Groups | Primary Use |
---|---|---|---|
Bumetanide-d5 Butyl Ester | C21H23D5N2O5S | Sulfonamide, butyl ester, deuterated phenoxy | Mass spec internal standard |
Bumetanide Butyl Ester | C21H28N2O5S | Sulfonamide, butyl ester | Synthetic intermediate |
Bumetanide | C17H20N2O5S | Sulfonamide, carboxylic acid | Diuretic drug |
Solubility: The deuterated ester exhibits limited water solubility (<0.1 mg/mL) but dissolves readily in organic solvents:
Lipophilicity: Experimental LogP is 6.15 (vs. calculated 6.14), reflecting the butyl ester’s hydrophobicity. Deuteration induces negligible LogP change (Δ < 0.05) [5] [10].
Stability:
Table 4: Physicochemical Summary
Property | Value | Conditions/Notes |
---|---|---|
Solubility (DCM) | 15 mg/mL | Clear solution at 25°C |
LogP | 6.15 | Experimental, shake-flask method |
Melting Point | Not observed | Decomposes at >150°C |
Storage Stability | >2 years | -20°C, inert atmosphere |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3